The Discovery and History of (S)-1,1'-Bi-2,2'-naphthol: A Technical Guide
The Discovery and History of (S)-1,1'-Bi-2,2'-naphthol: A Technical Guide
(S)-1,1'-Bi-2,2'-naphthol , commonly known as (S)-BINOL , stands as a cornerstone in the field of asymmetric synthesis. Its unique C₂-symmetric, axially chiral structure has made it an indispensable ligand and catalyst in a vast array of stereoselective transformations, profoundly impacting academic research, drug development, and industrial chemical production. This technical guide provides an in-depth exploration of the discovery, historical development, and key synthetic methodologies for this remarkable molecule, tailored for researchers, scientists, and professionals in drug development.
The Dawn of an Atropisomer: Initial Discovery and Synthesis
The journey of 1,1'-bi-2,2'-naphthol (BINOL) began not as a tool for asymmetric synthesis, but as a product of early organic chemistry explorations. The first documented synthesis of the racemic form of BINOL is credited to A. P. Dianin in 1873 . Dianin achieved this by the oxidative coupling of 2-naphthol (B1666908) in the presence of iron(III) chloride (FeCl₃)[1][2][3]. This reaction proceeds through a radical coupling mechanism initiated by the oxidation of the naphthol's hydroxyl group by the iron(III) center[4][5].
For decades following its initial synthesis, BINOL remained largely a chemical curiosity. The concept of atropisomerism—chirality arising from hindered rotation around a single bond—was not yet fully established, and the potential of its enantiomers as chiral ligands was unrecognized.
The Rise of Asymmetric Catalysis and the Resolution of BINOL
The landscape of organic synthesis began to shift dramatically in the latter half of the 20th century with the advent of asymmetric catalysis. The pioneering work of chemists like William S. Knowles and Ryoji Noyori, who would later share the 2001 Nobel Prize in Chemistry, highlighted the immense power of chiral metal complexes to effect highly enantioselective reactions. This created a pressing demand for readily accessible, optically pure chiral ligands.
It was in this context that the resolution of racemic BINOL into its individual enantiomers became a critical research objective. The stability of BINOL's axial chirality makes it an ideal scaffold for creating chiral environments around a metal center. Several key methods for resolving racemic BINOL were developed, each with its own advantages.
Classical Resolution via Diastereomeric Complex Formation
One of the most effective and widely used methods for resolving racemic BINOL involves the formation of diastereomeric inclusion complexes with a chiral resolving agent. A landmark development in this area was the use of the Cinchona alkaloid derivative, N-benzylcinchonidinium chloride . This resolving agent selectively forms a crystalline inclusion compound with (R)-BINOL, which precipitates from the solution, leaving the desired (S)-BINOL enantiomer in the mother liquor[4][6][7]. Subsequent improvements to this procedure have enabled the efficient isolation of both enantiomers in high enantiomeric excess[7].
Enzymatic Resolution
Enzymatic methods offer a powerful and highly selective alternative for kinetic resolution. In 1989, Kazlauskas reported an efficient enzymatic resolution of racemic BINOL using cholesterol esterase [8]. The enzyme selectively hydrolyzes the diester of (S)-BINOL, allowing for the separation of the resulting (S)-BINOL from the unreacted (R)-BINOL diester. This method is valued for its high enantioselectivity and the use of a readily available, inexpensive enzyme source[8].
Direct Asymmetric Synthesis of (S)-BINOL
While resolution methods are effective, the direct asymmetric synthesis of a single enantiomer is often a more elegant and atom-economical approach. The development of catalytic asymmetric oxidative coupling of 2-naphthol to directly produce enantiomerically enriched BINOL represented a significant advancement.
An early and notable success in this area involved the use of a copper(II) chloride catalyst in the presence of a chiral ligand , such as (S)-(+)-amphetamine [4][5]. The chiral amine coordinates to the copper center, creating a chiral environment that directs the oxidative coupling to favor the formation of one enantiomer of BINOL over the other.
Ryoji Noyori and the BINAP Revolution
The true impact of (S)-BINOL on asymmetric catalysis was fully realized through the work of Ryoji Noyori. In the 1980s, Noyori and his collaborators developed BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) , a chiral phosphine (B1218219) ligand synthesized from BINOL[7]. The rhodium and ruthenium complexes of BINAP proved to be exceptionally effective catalysts for a wide range of asymmetric hydrogenations and other transformations, revolutionizing the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. The development of BINAP firmly established (S)-BINOL as a privileged chiral scaffold and a critical starting material in the toolbox of synthetic organic chemists.
Data Presentation
The following tables summarize quantitative data for key synthetic and resolution methods for obtaining enantiomerically pure (S)-BINOL.
| Method | Reagents/Catalyst | Solvent | Yield of (S)-BINOL | Enantiomeric Excess (ee) of (S)-BINOL | Reference |
| Resolution of Racemic BINOL | |||||
| Inclusion Crystallization | N-benzylcinchonidinium chloride | Acetonitrile (B52724) | 89-93% | >99% | [7] |
| Enzymatic Hydrolysis | Cholesterol esterase, pentanoyl chloride | Ether/Buffer | 64-67% | >99.9% | [8] |
| Asymmetric Synthesis | |||||
| Copper-Catalyzed Oxidative Coupling | CuCl₂, (S)-(+)-amphetamine | Methanol | ~95% (crude) | up to 95% | [2] |
| Iron-Catalyzed Oxidative Coupling | Fe(OTf)₂, (S)-xylyl-iPrO-BIPHEP-oxide, TBHP | Dichloromethane | up to 98% | 60-85% | [9] |
Experimental Protocols
Protocol 1: Synthesis of Racemic 1,1'-Bi-2,2'-naphthol via Oxidative Coupling with FeCl₃
This protocol is based on the classical method for synthesizing racemic BINOL.
Materials:
-
2-Naphthol
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Dilute Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a mortar and pestle, grind a mixture of 2-naphthol (e.g., 2.88 g) and anhydrous FeCl₃ (e.g., 0.7 g) with a few drops of water for approximately 20 minutes[3].
-
Allow the mixture to stand for 2 hours, with occasional grinding[3].
-
Transfer the reaction mixture to a beaker containing water (e.g., 40 mL) and boil for 10-15 minutes[3].
-
Cool the mixture, and filter the solid product. Wash the solid with boiling water[3].
-
The crude product can be purified by recrystallization from toluene to yield racemic 1,1'-bi-2,2'-naphthol.
Protocol 2: Resolution of Racemic BINOL using N-benzylcinchonidinium chloride
This protocol describes a widely used method for obtaining enantiomerically pure (S)-BINOL.
Materials:
-
Racemic 1,1'-bi-2,2'-naphthol
-
N-benzylcinchonidinium chloride
-
Acetonitrile
-
Ethyl acetate (B1210297)
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
A mixture of racemic BINOL and N-benzylcinchonidinium chloride (approximately 0.55 equivalents) is refluxed in acetonitrile to ensure complete dissolution[7].
-
During the reflux, the (R)-BINOL•N-benzylcinchonidinium chloride complex crystallizes[7].
-
After cooling to 0 °C, the solid complex is collected by filtration and washed with cold acetonitrile[7]. This leaves the mother liquor enriched in (S)-BINOL.
-
The filtrate (containing (S)-BINOL) is concentrated to dryness[7].
-
The residue is dissolved in ethyl acetate and washed with dilute HCl to remove any remaining resolving agent[7].
-
Concentration of the ethyl acetate layer yields (S)-BINOL with high enantiomeric purity[7].
Protocol 3: Enzymatic Resolution of Racemic BINOL
This protocol outlines the kinetic resolution of racemic BINOL using cholesterol esterase.
Materials:
-
Racemic 1,1'-bi-2,2'-naphthol
-
Pentanoyl chloride
-
Triethylamine
-
Ethyl ether
-
Phosphate (B84403) buffer (pH 7.5)
-
Cholesterol esterase (from bovine pancreas)
-
Sodium taurocholate
-
Toluene
Procedure:
-
Diesterification: Racemic BINOL is suspended in ethyl ether with triethylamine. Pentanoyl chloride is added slowly, and the mixture is stirred to form the racemic dipentanoate ester[8].
-
Enzymatic Hydrolysis: The ether solution of the racemic diester is stirred with a phosphate buffer containing sodium taurocholate to form an emulsion. Cholesterol esterase is added to initiate the hydrolysis[8]. The enzyme selectively hydrolyzes the (S)-diester.
-
Workup and Separation: After the reaction is complete (typically monitored by the cessation of base consumption to maintain pH), the emulsion is broken, and the layers are separated. The aqueous layer contains the sodium salt of (S)-BINOL, and the organic layer contains the unreacted (R)-dipentanoate[8].
-
Isolation of (S)-BINOL: The aqueous layer is acidified and extracted with an ether/toluene mixture. The organic extracts are dried and concentrated. Recrystallization from toluene yields pure (S)-(-)-1,1'-bi-2-naphthol[8].
Mandatory Visualizations
References
- 1. rsisinternational.org [rsisinternational.org]
- 2. asianpubs.org [asianpubs.org]
- 3. aacmanchar.edu.in [aacmanchar.edu.in]
- 4. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 5. 1,1'-Bi-2-naphthol [chemeurope.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. orgsyn.org [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. An enantioselective oxidative coupling reaction of 2-naphthol derivatives catalyzed by chiral diphosphine oxide–iron(ii) complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
